
3-Chloro-7-morpholinoquinoline-8-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-7-morpholinoquinoline-8-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of a chloro group, a morpholino group, and a carbonitrile group in the quinoline ring system makes this compound particularly interesting for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-morpholinoquinoline-8-carbonitrile typically involves the reaction of 3-chloroquinoline with morpholine and a suitable nitrile source. One common method involves the nucleophilic substitution of 3-chloroquinoline with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with a nitrile source, such as cyanogen bromide, to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3-Chloro-7-morpholinoquinoline-8-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., potassium carbonate) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Primary amines.
科学研究应用
3-Chloro-7-morpholinoquinoline-8-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, antibacterial, and anticancer agent.
Biological Studies: The compound is used to investigate the mechanisms of action of quinoline derivatives and their interactions with biological targets.
Chemical Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Chloro-7-morpholinoquinoline-8-carbonitrile involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of nucleic acids. For example, it may inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors or ion channels, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Another quinoline derivative with similar chemical properties but different biological activities.
2-Chloro-6-methylquinoline-3-carbonitrile: A structurally related compound with potential antiviral activity.
Quinolinyl-pyrazoles: Compounds containing both quinoline and pyrazole moieties, known for their pharmacological properties.
Uniqueness
3-Chloro-7-morpholinoquinoline-8-carbonitrile is unique due to the presence of the morpholino group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other quinoline derivatives and contributes to its specific biological activities .
属性
CAS 编号 |
88347-06-2 |
|---|---|
分子式 |
C14H12ClN3O |
分子量 |
273.72 g/mol |
IUPAC 名称 |
3-chloro-7-morpholin-4-ylquinoline-8-carbonitrile |
InChI |
InChI=1S/C14H12ClN3O/c15-11-7-10-1-2-13(18-3-5-19-6-4-18)12(8-16)14(10)17-9-11/h1-2,7,9H,3-6H2 |
InChI 键 |
OSTNQNBROGOMJV-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C2=C(C3=NC=C(C=C3C=C2)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



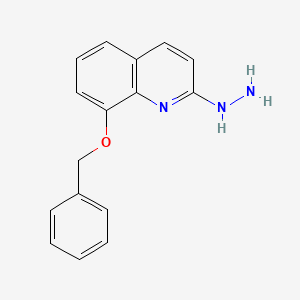
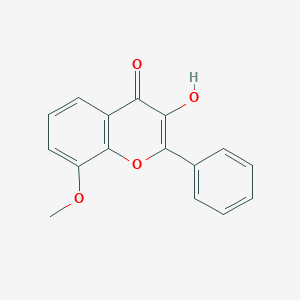

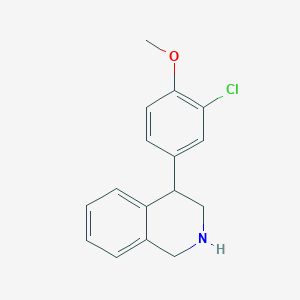
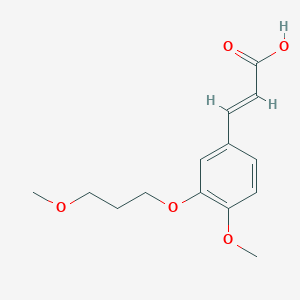
![1-(1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-3-amine hydrochloride](/img/structure/B11850715.png)
![{1-[N-(4-Oxopentanoyl)glycyl]pyrrolidin-2-yl}boronic acid](/img/structure/B11850723.png)
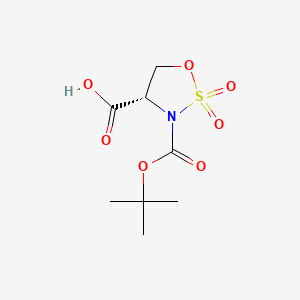
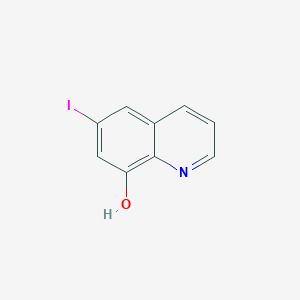

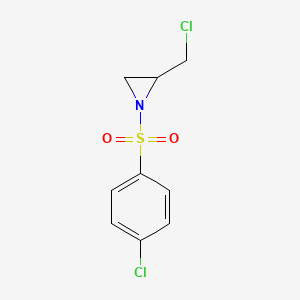

![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)
